1,1,1-Trichloro-2,2,2-trifluoroethane
Overview
Description
1,1,1-Trichlorotrifluoroethane is used in the synthesis of isosteres showing potential to be β-turn promoters. Also used in the synthesis of fluoro-containing alkenes.
Mechanism of Action
Target of Action
1,1,1-Trichloro-2,2,2-trifluoroethane, also known as CFC-113a, is a chlorofluorocarbon (CFC). Its primary target is the ozone layer in the Earth’s stratosphere . The compound has a significant impact on the ozone layer due to its chlorine and fluorine content .
Biochemical Pathways
The degradation of ozone by CFC-113a involves two key reactions :
The process regenerates Cl• to destroy more O3. The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Pharmacokinetics
As a volatile compound, CFC-113a has a high vapor pressure . , but it is soluble in alcohol, ether, and chloroform. Its density is 1.579 g/mL , and it has a boiling point of 46 °C .
Result of Action
The result of CFC-113a’s action is the depletion of the ozone layer . This has significant environmental implications, including increased UV radiation reaching the Earth’s surface, which can cause skin cancer and cataracts in humans and harm to aquatic ecosystems.
Action Environment
The action of CFC-113a is influenced by environmental factors such as sunlight and temperature. Ultraviolet radiation in sunlight is necessary for the compound to break up and release chlorine radicals . Furthermore, the compound’s stability and longevity in the atmosphere mean that it can continue to deplete the ozone layer for many years after its release .
Biochemical Analysis
Biochemical Properties
It remains in the atmosphere for about 90 years , which is long enough to cycle out of the troposphere and into the stratosphere .
Cellular Effects
Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting .
Molecular Mechanism
In the stratosphere, 1,1,1-Trichloro-2,2,2-trifluoroethane can be broken up by ultraviolet radiation, generating chlorine radicals (Cl•), which initiate degradation of ozone . This process regenerates Cl• to destroy more O3 . The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Properties
IUPAC Name |
1,1,1-trichloro-2,2,2-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSAWIQFTJIYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027148 | |
Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |
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Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
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Boiling Point |
45.5 °C, BP: 45.8 °C at 101.3 kP | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, chloroform, ethyl ether; insoluble in water | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5790 g/cu cm at 20 °C, Density: 1.579 g/mL at 20 °C (liquid) | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
360.0 [mmHg], 360 mm Hg at 25 °C | |
Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
354-58-5, 26523-64-8 | |
Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-58-5 | |
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Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
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Record name | Trichlorotrifluoroethane | |
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Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |
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Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
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Record name | Trichlorotrifluoroethane | |
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Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
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Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
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Melting Point |
14.37 °C | |
Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions involving 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) in organic synthesis?
A1: CFC-113a acts as a versatile reagent in organic synthesis, particularly in introducing fluorine-containing groups into molecules.
- Addition to Aldehydes: In the presence of catalysts like stannous halides [, ], lead bromide/aluminum [], or zinc [], CFC-113a readily adds to aldehydes. This reaction yields alcohols bearing a CF3CCl2- moiety. These alcohols can be further oxidized to ketones using Jones reagent [, ].
- Formation of Trifluoropropenes and Trifluoropropanols: Using excess zinc with CFC-113a and aldehydes leads to reductive β-elimination, producing 1-substituted 2-chloro-3,3,3-trifluoropropenes and 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols []. Acetic anhydride promotes exclusive formation of trifluoropropenes, while aluminum chloride favors trifluoropropanols [].
- Synthesis of β-Chloro-β-(trifluoromethyl) α,β-Unsaturated Carbonyl Compounds: Reacting trimethylsilyl enol ethers with CFC-113a in the presence of CuCl followed by dehydrochlorination provides β-chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds [].
Q2: How does this compound behave under catalytic reduction conditions?
A2: CFC-113a undergoes catalytic reduction by cobalt(I) salen electrogenerated at a carbon cathode []. This process yields various degradation products, including 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), 2-chloro-1,1,1-trifluoroethane (HCFC-133a), 2-chloro-1,1-difluoroethene (HCFC-1122), and 1,1-difluoroethene (HFC-1132a) []. Interestingly, the salen ligand of the catalyst undergoes modification during this process, with a CF3CCl2- or CF3CHCl- moiety adding to an imino (C=N) bond [].
Q3: Can this compound undergo dimerization?
A3: Yes, CFC-113a can dimerize at elevated temperatures (723 K) over supported nickel catalysts []. This reaction leads to the formation of C4-compounds containing the CF3 group []. 1,1-dichloro-1,2,2,2-tetrafluoroethane, another compound with a CF3 group, also undergoes similar dimerization under these conditions [].
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